molecular formula C20H25Cl2N7 B11111223 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11111223
M. Wt: 434.4 g/mol
InChI Key: QGBIEXIWEMIEHP-OEAKJJBVSA-N
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Description

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone: The reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with cyanuric chloride in the presence of a base to form the triazine ring.

    Substitution: The final step involves the substitution of the triazine ring with piperidine groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can target the triazine ring or the dichlorophenyl group.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the hydrazone or triazine ring.

    Reduction: Reduced forms of the triazine ring or dichlorophenyl group.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and enzymes. The hydrazone linkage allows it to form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazone derivatives: These compounds share the hydrazone linkage and dichlorophenyl group but differ in the substituents on the triazine ring.

    Triazine-based compounds: Compounds with a triazine core but different substituents, such as melamine and cyanuric acid derivatives.

Uniqueness

The uniqueness of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of a hydrazone linkage, dichlorophenyl group, and piperidine-substituted triazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C20H25Cl2N7

Molecular Weight

434.4 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H25Cl2N7/c21-16-8-7-15(17(22)13-16)14-23-27-18-24-19(28-9-3-1-4-10-28)26-20(25-18)29-11-5-2-6-12-29/h7-8,13-14H,1-6,9-12H2,(H,24,25,26,27)/b23-14+

InChI Key

QGBIEXIWEMIEHP-OEAKJJBVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCCCC4

Origin of Product

United States

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